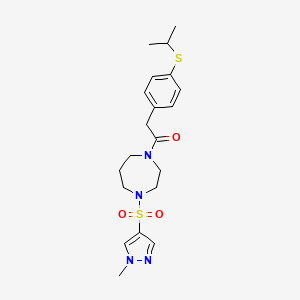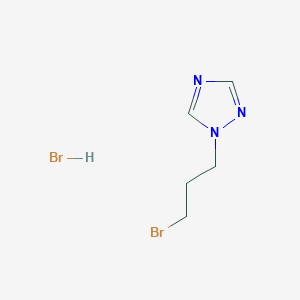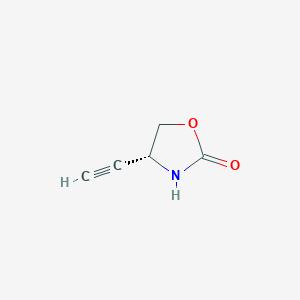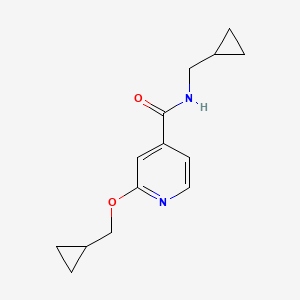
2-(4-chlorophenoxy)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chlorophenoxy)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide” is a unique chemical with the linear formula C18H18ClNO5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 363.801 . Other physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Chlorophenols in Environmental Science
Chlorophenols, such as those derived from "2-(4-chlorophenoxy)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide", have been extensively studied for their environmental impact, particularly in the context of municipal solid waste incineration (MSWI). Chlorophenols are recognized as major precursors to dioxins in chemical and thermal processes, including MSWI. Studies have aimed to understand the pathways through which chlorophenols contribute to dioxin formation, with implications for environmental management and pollution control (Peng et al., 2016).
Oxadiazole Derivatives in Medicinal Chemistry
The oxadiazole ring, found in "2-(4-chlorophenoxy)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide", is a critical structure in medicinal chemistry. Oxadiazole derivatives exhibit a broad spectrum of biological activities and are considered promising scaffolds for the development of new therapeutic agents. Research has highlighted the potential of 1,3,4-oxadiazole-based compounds in treating various diseases due to their effective binding with different enzymes and receptors in biological systems (Verma et al., 2019).
Environmental Toxicology
Chlorinated hydrocarbons, closely related to the chlorophenoxy group, have been studied for their toxicity and potential environmental hazards. The toxic effects of these compounds are well-documented, with research focused on their mechanisms of action and impacts on ecosystems (Kimbrough, 1972).
Advanced Oxidation Processes for Pollution Control
Studies on the treatment of organic pollutants using oxidoreductive enzymes have explored the role of redox mediators in enhancing the degradation efficiency of recalcitrant compounds. This research is relevant to understanding how compounds like "2-(4-chlorophenoxy)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide" could be degraded in wastewater treatment processes, contributing to cleaner environmental technologies (Husain & Husain, 2007).
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-19-7-6-12-16-17-13(21-12)15-11(18)8-20-10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPSYUQCQGVLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {[6-({[(2-chloro-4-methylphenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2904978.png)


![N-benzyl-7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2904981.png)


![N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2904987.png)


![2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904993.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)
![N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904998.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2904999.png)